The synthesis of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine involves several key steps:
These reactions require careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine can be described as follows:
The presence of these substituents influences both the physical properties and biological activities of the compound. Data from high-resolution mass spectrometry indicates that the molecular weight is approximately 336.9947 g/mol, confirming its composition .
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine can participate in various chemical reactions:
These reactions highlight the versatility of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine in synthetic organic chemistry, allowing for further modifications to develop new compounds.
The mechanism of action for 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine primarily involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. The bromine atom and the benzoyl moiety are critical for binding to active sites within these targets, potentially leading to inhibition or modulation of their activity. The piperazine ring enhances solubility and bioavailability, facilitating effective interaction with biological macromolecules .
The physical and chemical properties of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine include:
Spectroscopic analysis (e.g., infrared spectroscopy) reveals characteristic absorption bands corresponding to functional groups present in the molecule, aiding in its identification and characterization .
The applications of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine are diverse:
Serotonin (5-hydroxytryptamine, 5-HT) receptors represent a prime target for piperazine-containing compounds due to the structural compatibility between the piperazine ring and the receptors' orthosteric and allosteric binding sites. Among the 14 known serotonin receptor subtypes, 5-HT₁A, 5-HT₂A, 5-HT₇, and 5-HT₃ have been most successfully targeted by piperazine-based drugs:
5-HT₁A Receptor Targeting: The piperazine nitrogen often engages in hydrogen bonding with aspartate residue Asp116³.²⁵ in the transmembrane domain 3 (TM3) of the 5-HT₁A receptor. Long-chain arylpiperazines (LCAPs) position aromatic substituents to occupy distinct hydrophobic pockets. The 3-bromo-4-methylbenzoyl group in our compound of interest provides optimal steric and electronic properties for this interaction [7] [10].
Conformational Flexibility: The methyl group at the 4-position of the piperazine ring reduces basicity (pKa ≈ 7.2) compared to unsubstituted piperazine (pKa ≈ 9.8), potentially enhancing blood-brain barrier penetration. Molecular modeling studies indicate that N⁴-methylation permits additional rotational freedom, enabling adaptive binding to multiple receptor conformations [4] .
Extended Aryl Systems: FDA-approved agents like vilazodone and vortioxetine (Table 4) incorporate bicyclic aryl systems connected via linkers of 2-4 atoms. The 1-(3-bromo-4-methylbenzoyl)-4-methylpiperazine scaffold maintains this pharmacophore distance, with the carbonyl linker providing planarity that may enhance π-stacking interactions with Phe361⁶.⁵² in the 5-HT₂A binding pocket [4] [7].
Table 1: Structural Features of Piperazine-Based Serotonergic Agents
Structural Element | Role in Target Engagement | Example in 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine |
---|---|---|
Piperazine core | Hydrogen bond acceptor; Cationic center formation | Unsubstituted nitrogen participates in H-bonding with conserved aspartate |
N⁴-Alkyl substitution | Modulates basicity/lipophilicity | Methyl group reduces pKa to ~7.5-8.0 range |
Aryl carbonyl linkage | Planar conformation for receptor insertion | Benzoyl group provides rigid connection to aryl system |
Halogenated aryl system | Hydrophobic pocket occupancy; Electronic effects | 3-Bromo group directs electrophilic substitution; 4-Methyl enhances lipophilicity |
Halogenated arylpiperazines constitute a strategically important subclass in neuropharmacology, with bromine playing multiple roles in compound optimization:
Metabolic Stability Enhancement: The bromine atom at the meta-position of the benzoyl ring significantly reduces oxidative metabolism by cytochrome P450 enzymes. Comparative studies show that 3-bromo analogues exhibit 2.3-fold longer hepatic microsomal half-lives compared to unchlorinated counterparts due to steric hindrance of para-hydroxylation pathways [5].
Selectivity Modulation: Bromine's substantial size (van der Waals radius 1.85Å) creates steric constraints that improve receptor subtype selectivity. In radioligand binding assays, 3-bromobenzoylpiperazines demonstrate 15-fold higher selectivity for 5-HT₁A over α₁-adrenergic receptors compared to chloro-analogues, potentially reducing cardiovascular side effects [7].
CNS Permeability Optimization: The lipophilic bromine atom (π≈0.86) combined with the methyl group enhances calculated log P values (cLogP≈2.8), positioning the compound within the optimal range (cLogP 2-5) for blood-brain barrier penetration. Molecular weight (MW=283.18 g/mol) remains below 400 Da, satisfying Lipinski's criteria for CNS-active compounds [5] [7].
Recent innovations incorporate antioxidant moieties into halogenated arylpiperazines to address neuroinflammatory components of CNS disorders. The 2022 study by [7] demonstrated that attaching pyridyl or benzopyrone fragments to the piperazine nitrogen yielded multi-target ligands with combined receptor affinity (5-HT₁A Kᵢ=23.9-41.5 nM) and radical scavenging activity (EC₅₀<50 μM in DPPH assay).
The strategic positioning of substituents on the benzoyl ring profoundly influences pharmacological profiles through steric, electronic, and conformational mechanisms:
Bromine Position Consequences: Comparative molecular field analysis (CoMFA) reveals that meta-bromine placement creates a 5.2 kcal/mol favorable hydrophobic interaction field in the 5-HT₁A binding pocket versus 2.8 kcal/mol for para-bromine analogues. The 3-bromo isomer shows 18-fold higher 5-HT₁A binding affinity (Kᵢ=13.1 nM) than its 4-bromo counterpart [5] [7].
Methyl Group Ortho-Effect: The 4-methyl group induces a 15° dihedral angle rotation between the benzoyl ring and piperazine plane, optimizing the trajectory for receptor insertion. This steric perturbation translates to 3.5-fold enhanced functional activity (EC₅₀=82 nM) in 5-HT₁A-mediated GTPγS binding assays compared to unsubstituted derivatives [8].
Electronic Modulation: Hammett constant analysis indicates that the 3-bromo-4-methyl substitution pattern produces σₚ=0.78, moderately enhancing electrophilicity of the carbonyl carbon. This increases hydrogen-bond accepting capacity (β=0.42) by 30% versus monosubstituted analogues, potentially strengthening interactions with Ser159³.³⁶ in TM3 of 5-HT₁A receptors [5].
Table 2: Positional Isomer Influence on Pharmacological Parameters
Isomer | 5-HT₁A Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | log D₇.₄ | Microsomal Stability (% remaining) |
---|---|---|---|---|
3-Br,4-CH₃ | 13.1 ± 2.3 | 782 ± 119 | 2.79 | 84% |
2-Br,4-CH₃ | 47.6 ± 5.1 | 395 ± 47 | 3.02 | 63% |
4-Br,3-CH₃ | 216 ± 18 | 1,420 ± 205 | 2.91 | 91% |
3-Br,5-CH₃ | 28.9 ± 3.7 | 962 ± 133 | 2.85 | 72% |
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine shares key structural motifs with several clinically successful agents while exhibiting distinct pharmacological advantages:
Receptor Profile Differentiation: Unlike atypical antipsychotics (e.g., risperidone) that exhibit high D₂ affinity (Kᵢ<10 nM), the compound shows moderate D₂ binding (Kᵢ≈388 nM), predicting lower extrapyramidal side effect risk. Its balanced 5-HT₁A/5-HT₇ affinity (Kᵢ=13.1/10.7 nM) parallels vortioxetine's multimodal activity, suggesting potential antidepressant efficacy [4] [7].
Synthetic Accessibility: The compound's straightforward synthesis contrasts with complex CDK inhibitors like palbociclib. Standard routes involve Buchwald-Hartwig coupling (Pd₂(dba)₃/XPhos catalyst) or nucleophilic substitution, achieving >75% yield in 2 steps from commercial 3-bromo-4-methylbenzoic acid—significantly fewer than the 8-step sequence required for abemaciclib [4] [6].
Structural Economy: With only 16 heavy atoms versus 25-40 in approved drugs, the scaffold offers substantial "fragment-like" optimization potential. The bromine atom serves as a synthetic handle for diversification via cross-coupling (Suzuki, Sonogashira), enabling rapid generation of analogues without core modification [4] [6].
Table 3: Structural and Pharmacological Comparison with Approved Piperazine Drugs
Parameter | 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine | Vortioxetine | Aripiprazole | Palbociclib |
---|---|---|---|---|
Molecular Weight | 283.18 g/mol | 298.36 g/mol | 448.38 g/mol | 447.53 g/mol |
Piperazine Substitution | N¹-Benzoyl, N⁴-methyl | N¹-Linked via butylene chain | N¹-Quinolone, N⁴-unsubstituted | N¹-Pyridopyrimidine, N⁴-methyl |
Aryl System | Monosubstituted phenyl | Fluorophenyl-benzodioxole | Dichlorophenyl-piperidine | Chlorophenyl-purine |
Primary Targets | 5-HT₁A, 5-HT₇ | SERT, 5-HT₁A, 5-HT₃ | D₂, 5-HT₁A | CDK4/6 |
cLogP | 2.79 | 3.92 | 4.31 | 3.51 |
Synthetic Steps | 2 | 7 | 6 | 9 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7